Chamaejasmenin D

Übersicht

Beschreibung

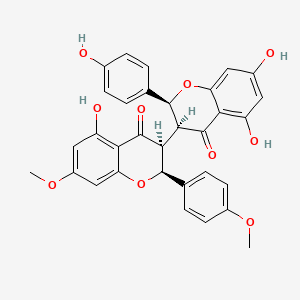

Chamaejasmenin D is a biflavonoid compound isolated from the roots of Stellera chamaejasme, a plant known for its medicinal properties. This compound, along with other biflavonoids such as chamaejasmenin A, chamaejasmenin B, and isochamaejasmenin B, has demonstrated significant biological activities, including antimitotic and antifungal properties .

Wirkmechanismus

Target of Action

Chamaejasmenin D, a biflavanone isolated from the roots of Stellera chamaejasme , primarily targets the enzyme cystathionine β-synthase (CBS) . CBS is a key enzyme in the trans-sulfuration pathway, directly implicated in the metabolism of homocysteine and the generation of hydrogen sulfide . This enzyme is dysregulated in different pathologies, such as Down syndrome and cancers .

Mode of Action

This compound demonstrates potent antimitotic and antifungal activity . It interacts with its target, CBS, and inhibits its function . This interaction disrupts the normal functioning of the CBS enzyme, leading to the inhibition of the trans-sulfuration pathway .

Biochemical Pathways

The inhibition of CBS by this compound affects the trans-sulfuration pathway . This pathway is responsible for the metabolism of homocysteine and the generation of hydrogen sulfide . Disruption of this pathway can lead to various downstream effects, including the inhibition of cell proliferation and induction of apoptosis .

Pharmacokinetics

It is known that the compound is isolated from the roots of stellera chamaejasme

Result of Action

This compound has been shown to have potent antimitotic and antifungal activity . It inhibits the function of CBS, leading to the disruption of the trans-sulfuration pathway . This results in the inhibition of cell proliferation and induction of apoptosis . These molecular and cellular effects contribute to the compound’s potential as an anticancer agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is isolated from the roots of Stellera chamaejasme, a plant widely distributed in the north and southwest of China . The plant’s growth conditions, such as soil quality, climate, and other environmental factors, could potentially influence the potency and efficacy of this compound.

Biochemische Analyse

Biochemical Properties

Chamaejasmenin D plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to inhibit the growth of Pyricularia oryzae, a fungal pathogen, by interfering with the fungal cell cycle . The compound interacts with enzymes involved in cell division, leading to the disruption of mitotic processes. Additionally, this compound has shown potential in inhibiting the activity of certain proteins that are essential for fungal growth and proliferation .

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce cell cycle arrest at the G0/G1 phase, leading to the inhibition of cell proliferation . The compound also promotes apoptosis, or programmed cell death, by activating pathways that lead to DNA damage and the expression of apoptotic markers . Furthermore, this compound influences cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes involved in cell division, thereby inhibiting their activity and preventing the progression of the cell cycle . Additionally, this compound activates pathways that lead to the expression of genes associated with apoptosis and DNA damage response . These molecular interactions contribute to its antimitotic and antifungal properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells . The stability and degradation of the compound need to be carefully monitored to ensure consistent results in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and reduce fungal infections without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to healthy tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been found to affect metabolic flux, leading to changes in the levels of key metabolites . Additionally, this compound interacts with enzymes involved in the biosynthesis and degradation of cellular components, further influencing metabolic processes . These interactions contribute to its overall impact on cellular function and viability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, which can affect its bioavailability and efficacy . Studies have shown that this compound can accumulate in certain cellular compartments, enhancing its activity against target cells and pathogens .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and proteins involved in cell division and apoptosis . By targeting specific subcellular sites, this compound can exert its effects more efficiently, contributing to its overall biochemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chamaejasmenin D is typically isolated from the roots of Stellera chamaejasme through a series of extraction and purification processes. The roots are first dried and powdered, followed by extraction with ethanol. The ethanol extract is then subjected to bioactivity-directed fractionation using various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through natural extraction from Stellera chamaejasme roots. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.

Analyse Chemischer Reaktionen

Types of Reactions: Chamaejasmenin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield various reduced flavonoid derivatives.

Wissenschaftliche Forschungsanwendungen

Chamaejasmenin D has a wide range of scientific research applications due to its potent biological activities:

Chemistry: It serves as a valuable compound for studying biflavonoid structures and their chemical properties.

Biology: this compound is used in research focused on cell cycle regulation and apoptosis due to its antimitotic properties.

Industry: Although not yet widely adopted in industrial applications, this compound’s unique properties may lead to its use in developing new pharmaceuticals and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

Chamaejasmenin D is part of a group of biflavonoids isolated from Stellera chamaejasme, including:

- Chamaejasmenin A

- Chamaejasmenin B

- Isochamaejasmenin B

- Neochamaejasmin A

- Sikokianin A

- Chamaejasmenin C

Compared to these similar compounds, this compound stands out due to its potent antimitotic and antifungal activities. While other biflavonoids in this group also exhibit biological activities, this compound’s unique structural features and higher potency make it a valuable compound for further research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26O10/c1-39-19-9-5-16(6-10-19)32-28(30(38)26-22(36)13-20(40-2)14-24(26)42-32)27-29(37)25-21(35)11-18(34)12-23(25)41-31(27)15-3-7-17(33)8-4-15/h3-14,27-28,31-36H,1-2H3/t27-,28-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPJOJFVZXWMSM-QWWQXMGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)OC)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

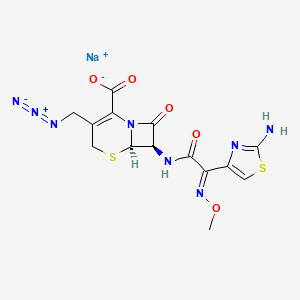

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Chamaejasmenin D?

A1: Research indicates that this compound exhibits both antimitotic and antifungal activities []. This means it can interfere with cell division and inhibit the growth of fungi.

Q2: How potent is this compound compared to other similar compounds from the same plant?

A2: this compound shows a minimum inhibitory concentration (MIC) of 6.25 microg/ml against fungal growth. This potency is comparable to Chamaejasmenin A (MIC 6.25 microg/ml) and more potent than Chamaejasmenin C (MIC 3.12 microg/ml), both isolated from the same plant []. This suggests that structural differences among these biflavanones might influence their antifungal activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(2-Methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B1243659.png)

![(1R,2S,1'R,2'S)-2,2'-[(1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl)]bis[6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium]](/img/structure/B1243662.png)

![methyl 4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoate](/img/structure/B1243676.png)

![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N'-[(E)-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B1243677.png)

![4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide](/img/structure/B1243680.png)

![5-methyl-N-[(E)-1-pyridin-4-ylethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1243681.png)